N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
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Biological Activity
N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, with the CAS number 941920-70-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O2 with a molecular weight of 372.4 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H20N4O2 |
Molecular Weight | 372.4 g/mol |
CAS Number | 941920-70-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that pyrazolo[1,5-a]pyrazines exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures inhibited cell proliferation in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antioxidant Activity
Antioxidant properties are critical for compounds intended for therapeutic applications. In vitro assays have shown that related compounds possess significant radical scavenging activity. The mechanism involves the modulation of cellular antioxidant systems, enhancing the levels of glutathione and other protective agents within cells . This suggests that this compound may also exhibit similar protective effects against oxidative stress.
Enzyme Inhibition
Another area of investigation involves the inhibition of specific enzymes associated with disease pathways. The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Inhibition of these enzymes could lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same class as this compound:
- Cytotoxicity Assays : A study on pyrazolo[1,5-a]pyrazines indicated that certain derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting substantial anticancer activity .
- Antioxidant Mechanisms : Research on related compounds showed that they significantly increased cellular glutathione levels when pre-treated with antioxidant extracts, implying a potential mechanism for cytoprotection .
- Inflammation Studies : Investigations into enzyme inhibition revealed that related pyrazolo compounds effectively reduced inflammatory markers in animal models, indicating their therapeutic potential in managing inflammatory diseases .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-6-8-17(9-7-15)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-18-5-3-4-16(2)12-18/h3-13H,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYEGHAQKCSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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